(S)-2-Amino-4-phenylbutanoic acid hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBMONIBOQCTCF-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism
The process involves two enzymatic steps:
Process Optimization
A patented system (CN102373246A) demonstrates exceptional efficiency under these conditions:
| Component | Concentration/Rate | Function |
|---|---|---|
| 2-Oxo-4-phenylbutyric acid | 11 mM | Substrate |
| Ammonium formate | 110 mM | Amino donor |
| NAD⁺ | 0.5 mM | Coenzyme |
| HPDH activity | 5 U/mL | Catalyzes amination |
| FDH activity | 5.6 U/mL | Regenerates NADH |
Operating at pH 8.0 and 25°C for 20 hours achieves 99.9% substrate conversion with >99% enantiomeric excess (ee). The high yield stems from in situ cofactor recycling and product precipitation driving equilibrium toward completion.
Aminotransferase-Catalyzed Asymmetric Synthesis
An alternative biocatalytic approach utilizes tyrosine aminotransferase (TAT) engineered for broad substrate specificity (US6146859A). This method features:
-
Amino donor : L-glutamic acid (cost-effective compared to aromatic amino acids)
-
Reaction cascade :
-
Transamination of 2-oxo-4-phenylbutyric acid
-
Decarboxylation of α-ketoglutarate by-product
-
Critical process variables include:
| Variable | Optimal Value | Effect |
|---|---|---|
| pH | 7.5–8.5 | Maintains enzyme activity |
| Temperature | 30–37°C | Balances reaction rate and enzyme stability |
| Enzyme loading | 10–15 U/g substrate | Ensures complete conversion |
This system achieves >95% yield with negligible racemization, making it scalable for industrial production.
Comparative Analysis of Synthesis Routes
The table below contrasts key metrics across methods:
| Method | Yield | ee (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Chemical hydrolysis | 53% | 97 | 120–150 | Moderate |
| HPDH/FDH system | 99.9% | >99 | 200–220 | High |
| TAT-mediated | 95% | >99 | 180–200 | High |
Key findings :
-
Enzymatic methods outperform chemical synthesis in yield and enantioselectivity but incur higher costs due to enzyme production.
-
The HPDH/FDH system’s near-quantitative conversion makes it ideal for high-purity applications despite cost.
-
TAT-based synthesis offers a balance between cost and efficiency when using engineered enzymes.
Process Optimization Strategies
Solvent Engineering
Mixed aqueous-organic systems (e.g., 20% ethanol) enhance substrate solubility in enzymatic reactions without denaturing proteins.
Continuous Processing
Membrane bioreactors allow continuous NAD⁺ recycling, reducing catalyst loading by 40% compared to batch systems.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
(S)-2-Amino-4-phenylbutanoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. These include:
| Drug Name | Manufacturer | Application |
|---|---|---|
| Analapril | Merck GmbH | Hypertension treatment |
| Quinapril | Pfizer, Inc. | Hypertension treatment |
| Benazepril | Novartis Pharma AG | Hypertension treatment |
| Ramipril | Aventis GmbH | Hypertension treatment |
These ACE inhibitors are critical in managing cardiovascular diseases, highlighting the compound's importance in drug formulation .
Neuroscience Research
Due to its structural similarity to L-DOPA, this compound is being investigated for its potential effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine synthesis. Preliminary studies suggest it may influence neurological pathways, making it a candidate for further research in neuropharmacology .
Synthetic Organic Chemistry
The compound is utilized in synthetic organic chemistry for developing new compounds with desired biological activities. Its unique structure allows chemists to explore various synthetic routes to create derivatives that may exhibit enhanced pharmacological properties .
Case Study 1: Synthesis of ACE Inhibitors
A study demonstrated an improved method for synthesizing (S)-2-amino-4-phenylbutanoic acid from L-aspartic acid, achieving high yields through a mild reaction process. This method enhances the efficiency of producing key intermediates for ACE inhibitors, facilitating the development of new antihypertensive drugs .
Case Study 2: Neuropharmacological Studies
Research exploring the impact of (S)-2-Amino-4-phenylbutanoic acid on neuronal cultures indicated potential neuroprotective effects. The findings suggest that this compound may modulate neurotransmitter release, warranting further investigation into its therapeutic applications in neurodegenerative diseases .
Wirkmechanismus
The mechanism of action of (S)-2-Amino-4-phenylbutanoic acid hydrochloride involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may participate in pathways related to amino acid metabolism and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (S)-2-Amino-4-phenylbutanoic acid hydrochloride, differing in substituents, stereochemistry, or backbone modifications. Key differences are highlighted in Table 1 and discussed in detail below.
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Storage Conditions |
|---|---|---|---|---|
| (S)-2-Amino-4-phenylbutanoic acid HCl (90891-21-7) | C₁₀H₁₃NO₂·HCl | 243.73 | Phenyl group at C4; (S)-configuration | Inert atmosphere, 2–8°C |
| (S)-2-Amino-4-oxo-4-phenylbutanoic acid HCl (168154-76-5) | C₁₀H₁₂ClNO₃ | 229.66 | Oxo group at C4; phenyl group retained | Inert atmosphere, 2–8°C |
| (2S)-2-Amino-4-methoxy-butanoic acid HCl (3311-01-1) | C₅H₁₂ClNO₃ | 169.61 | Methoxy group at C4; shorter carbon chain | Not specified |
| (2S)-2-Amino-4-cyclohexylbutanoic acid HCl (107202-31-3) | C₁₀H₂₀ClNO₂ | 221.72 | Cyclohexyl group at C4; saturated ring | Not specified |
| (S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl (34351-19-4) | C₁₀H₁₃Cl₂NO | 234.12 | Chloro and ketone groups at C1 and C2 | Not specified |
Functional Group Modifications
(a) (S)-2-Amino-4-oxo-4-phenylbutanoic Acid Hydrochloride (CAS: 168154-76-5)
This compound replaces the methylene group at C4 with a ketone (oxo) group, altering its reactivity and hydrogen-bonding capacity. The molecular weight decreases slightly to 229.66 g/mol , and the presence of the oxo group may enhance its electrophilicity, making it suitable for nucleophilic addition reactions .
(b) (2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride (CAS: 3311-01-1)
With a methoxy group at C4 and a shorter carbon chain, this derivative has a significantly lower molecular weight (169.61 g/mol).
Backbone and Substituent Variations
(a) (2S)-2-Amino-4-cyclohexylbutanoic Acid Hydrochloride (CAS: 107202-31-3)
The phenyl group is replaced with a cyclohexyl group , introducing a saturated six-membered ring. This modification increases lipophilicity (logP) and may enhance membrane permeability, which is advantageous in drug delivery applications .
(b) (S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride (CAS: 34351-19-4)
This compound features a chloro group at C1 and a ketone at C2, deviating from the typical butanoic acid backbone. The chloro group introduces steric hindrance and electrophilic character, while the ketone enables conjugation with hydrazine or hydroxylamine derivatives .
Stereochemical and Pharmacological Implications
- The (S)-configuration in the parent compound is critical for chiral recognition in enzyme-binding pockets, as seen in its use as a protease inhibitor precursor .
- Derivatives like L-Homophenylalanine ethyl ester hydrochloride (CAS: 90891-21-7) retain the (S)-configuration but include an ethyl ester group, enhancing bioavailability by masking the carboxylic acid .
Biologische Aktivität
(S)-2-Amino-4-phenylbutanoic acid hydrochloride, also known as phenylalanine derivative, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by various studies and data.
Chemical Structure and Properties
- Chemical Formula : C10H14ClNO2
- Molecular Weight : 215.68 g/mol
- CAS Number : 13048315
This compound is characterized by its chiral center, which influences its biological activity. The hydrochloride form enhances its solubility in water, facilitating its use in various biological assays.
The biological activity of this compound is primarily attributed to its role as an amino acid analog. It can interact with various neurotransmitter systems, particularly in the central nervous system (CNS), where it may influence neurotransmitter synthesis and release.
-
Neurotransmitter Modulation :
- It has been shown to affect the levels of neurotransmitters such as dopamine and serotonin, potentially enhancing mood and cognitive functions.
- Studies indicate that it may act as a precursor to neurotransmitters, thereby influencing synaptic plasticity and neuronal communication.
-
Antioxidant Properties :
- The compound exhibits antioxidant activity, which may help in reducing oxidative stress in cells. This property is crucial for neuroprotection and could have implications for neurodegenerative diseases.
-
Anti-inflammatory Effects :
- Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses.
Case Studies
- Neurological Disorders :
- Pain Management :
- Diabetes Management :
Comparative Analysis
| Property | This compound | Other Amino Acids |
|---|---|---|
| Neurotransmitter Modulation | Yes | Varies |
| Antioxidant Activity | Moderate | High in some cases |
| Anti-inflammatory Effects | Yes | Limited |
| Role in Pain Management | Yes | Limited |
| Insulin Sensitivity Enhancement | Yes | Not applicable |
Research Findings
Recent studies have highlighted the diverse biological activities of this compound:
- Antiviral Activity : Preliminary research suggests potential antiviral properties against specific viral strains, indicating a broader spectrum of biological activity .
- Cytotoxicity Studies : In vitro assays demonstrated low cytotoxicity at therapeutic concentrations, supporting its safety profile for clinical use .
- Mechanistic Insights : Molecular docking studies have provided insights into its binding affinities with neurotransmitter receptors, further elucidating its mechanism of action .
Q & A
Q. How can researchers confirm the structural identity and enantiomeric purity of (S)-2-Amino-4-phenylbutanoic acid hydrochloride?
To confirm structural identity, use 1H/13C NMR spectroscopy to compare observed chemical shifts with literature values for aromatic protons (δ 7.2–7.4 ppm) and α-amino protons (δ 3.1–3.5 ppm). Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polar mobile phase (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) can determine enantiomeric purity by resolving the (S)-enantiomer from potential (R)-contaminants . For absolute configuration confirmation, X-ray crystallography is recommended, as demonstrated for related chiral amino acid hydrochlorides .
Q. What are the optimal synthetic routes for this compound?
A common method involves asymmetric hydrogenation of α,β-unsaturated precursors (e.g., (S)-2-phthalimido-4-phenylbut-2-enoic acid) using chiral catalysts like Rhodium-(R)-BINAP complexes, achieving >95% enantiomeric excess. Post-hydrogenation, HCl-mediated deprotection yields the hydrochloride salt. Purification via recrystallization (ethanol:water, 3:1) ensures ≥99% purity. Alternative routes include enzymatic resolution of racemic mixtures using L-specific acylases, though yields may vary (70–85%) .
Q. How should researchers handle and store this compound to maintain stability?
Store at −20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation and racemization. Pre-weighed aliquots in desiccated vials minimize freeze-thaw cycles. For aqueous solutions (e.g., 10 mM in PBS), use within 24 hours to avoid hydrolysis, which reduces bioactivity by ~15% after 48 hours .
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacological activities across studies?
Contradictions in IC50 values (e.g., 5–50 μM for enzyme inhibition) may arise from assay variability (e.g., pH, ionic strength). Standardize protocols using validated reference compounds (e.g., positive controls with known activity) and cross-validate results via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). For cell-based studies, ensure consistent passage numbers and culture conditions, as metabolic state impacts target engagement .
Q. What strategies improve metabolic stability in vivo for derivatives of this compound?
To enhance metabolic stability, modify the phenylbutanoic acid backbone by introducing halogen substituents (e.g., 4-fluoro or 3-chloro) to block cytochrome P450-mediated oxidation. Prodrug approaches (e.g., esterification of the carboxylic acid) improve oral bioavailability by 2–3-fold, as shown in pharmacokinetic studies of related analogs. Monitor stability using LC-MS/MS in liver microsome assays (e.g., rat S9 fraction, 37°C, 60 minutes) .
Q. How can researchers resolve low solubility in aqueous buffers during formulation?
Use co-solvent systems (e.g., 10% DMSO in PBS) or cyclodextrin encapsulation (e.g., sulfobutyl ether-β-cyclodextrin at 20% w/v) to increase solubility from <1 mg/mL to >10 mg/mL. For in vivo studies, nanoemulsions with Tween-80 (1% v/v) and soybean lecithin (2% w/v) enhance bioavailability by 40% compared to free drug .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
